![molecular formula C9H16ClNO B13481216 rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)
rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,4R,5R)-5-amino-5-methylbicyclo[222]octan-2-one hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride typically involves the use of specific starting materials and reagents under controlled conditions. One common synthetic route includes the cyclization of appropriate precursors followed by the introduction of the amino and methyl groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the bicyclic structure.
Scientific Research Applications
rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
- rac-(1R,2R,3S,4S,5R)-5-aminobicyclo[2.2.2]octane-2,3-diol hydrochloride
Uniqueness
rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride is unique due to its specific bicyclic structure and the presence of both amino and methyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-9(10)5-6-2-3-7(9)4-8(6)11;/h6-7H,2-5,10H2,1H3;1H/t6-,7-,9-;/m1./s1 |
InChI Key |
ROHAXOYGGNEGDU-JJVRHELESA-N |
Isomeric SMILES |
C[C@]1(C[C@H]2CC[C@@H]1CC2=O)N.Cl |
Canonical SMILES |
CC1(CC2CCC1CC2=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


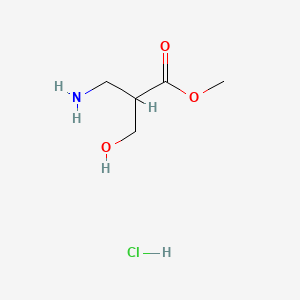

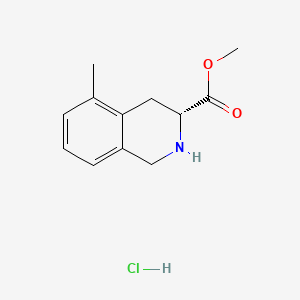
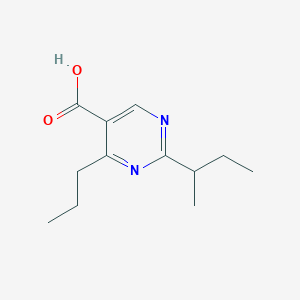
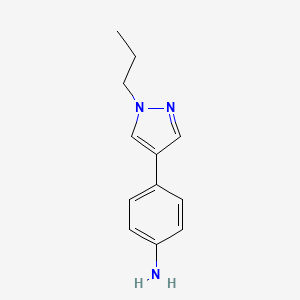
amine](/img/structure/B13481166.png)
![5-[5-Aminopentyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481169.png)
![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)
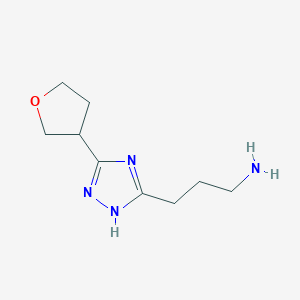
![1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol](/img/structure/B13481201.png)
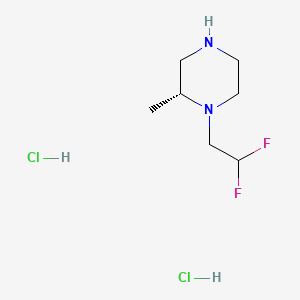
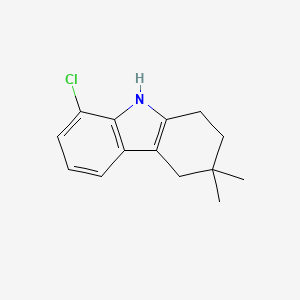
![2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile](/img/structure/B13481209.png)
![Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13481217.png)
